4-Pyrimidinepropanoic acid, 5,6-dichloro-2-(3-pyridinyl)-, ethyl ester
Overview
Description
4-Pyrimidinepropanoic acid, 5,6-dichloro-2-(3-pyridinyl)-, ethyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a pyrimidine ring substituted with dichloro and pyridinyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinepropanoic acid, 5,6-dichloro-2-(3-pyridinyl)-, ethyl ester typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and chlorinating agents. The reaction conditions may vary, but common steps include:
Chlorination: Introduction of chlorine atoms to the pyrimidine ring.
Coupling Reaction: Attaching the pyridinyl group to the chlorinated pyrimidine.
Esterification: Converting the carboxylic acid group to an ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinepropanoic acid, 5,6-dichloro-2-(3-pyridinyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinepropanoic acid derivatives, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Scientific Research Applications
4-Pyrimidinepropanoic acid, 5,6-dichloro-2-(3-pyridinyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pyrimidinepropanoic acid, 5,6-dichloro-2-(3-pyridinyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Pyrimidinepropanoic acid derivatives: Compounds with similar pyrimidine structures but different substituents.
Chlorinated pyrimidines: Compounds with chlorine atoms on the pyrimidine ring.
Pyridinyl-substituted pyrimidines: Compounds with pyridinyl groups attached to the pyrimidine ring.
Uniqueness
4-Pyrimidinepropanoic acid, 5,6-dichloro-2-(3-pyridinyl)-, ethyl ester is unique due to the specific combination of dichloro and pyridinyl substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-(5,6-dichloro-2-pyridin-3-ylpyrimidin-4-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-2-21-11(20)6-5-10-12(15)13(16)19-14(18-10)9-4-3-7-17-8-9/h3-4,7-8H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGXXSQXBLIVML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C(=NC(=N1)C2=CN=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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